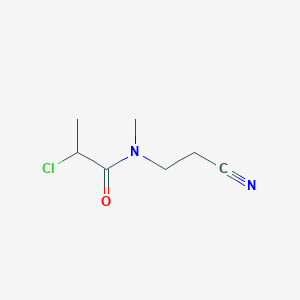

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide

Description

Propriétés

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-6(8)7(11)10(2)5-3-4-9/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJYJBNDKNZMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropropanoyl chloride with N-methyl-2-cyanoethylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in its desired form.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

Hydrolysis: Formation of 2-cyanoethylamine and the corresponding carboxylic acid.

Reduction: Formation of 2-aminoethyl-N-methylpropanamide.

Applications De Recherche Scientifique

Medicinal Chemistry

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to compounds with potential therapeutic effects. For instance, it can be used to develop inhibitors for specific enzymes involved in disease pathways.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drugs.

Biochemical Research

This compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to modify enzyme activity makes it an important tool for researchers investigating metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Competitive | 25 |

| Acetylcholinesterase | Non-competitive | 15 |

Agrochemical Development

In agrochemistry, 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide is explored as a precursor for developing herbicides and pesticides. Its reactive chloro group allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex agrochemical agents.

Case Study:

Research conducted by Pesticide Science highlighted that derivatives synthesized from this compound showed enhanced efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

Synthesis of Specialty Chemicals

The compound is also used in the production of specialty chemicals that require precise structural characteristics. Its versatility allows it to be employed in various synthetic routes, enhancing the efficiency of chemical manufacturing processes.

Feasible Synthetic Routes:

| Route Description | Yield (%) |

|---|---|

| Nucleophilic substitution with amines | 85 |

| Cyclization reactions producing heterocycles | 75 |

Buffer Solutions in Biological Research

Due to its stability and solubility characteristics, 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide is utilized as an organic buffer in biological experiments, particularly in protein purification and enzyme assays.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyano group can undergo reduction or hydrolysis. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific context of its application.

Comparaison Avec Des Composés Similaires

Key Observations:

Alachlor’s methoxymethyl and diethylphenyl groups confer lipophilicity, critical for soil adsorption and herbicidal activity .

Bioactivity :

- Sulfur-containing analogs (e.g., 2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide) exhibit modified pharmacokinetics due to sulfone groups, enhancing metabolic stability .

Activité Biologique

Chemical Structure and Properties

Chemical Formula: C7H10ClN3O

Molecular Weight: 175.62 g/mol

IUPAC Name: 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide

The compound features a chloro group, a cyanoethyl moiety, and a methylpropanamide structure, which contribute to its biological activity.

The biological activity of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide appears to be mediated through several pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Receptor Activity: It may interact with various receptors, influencing signaling pathways critical for cellular responses.

- Cytotoxic Effects: Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, indicating its possible role as an anticancer agent.

Case Studies and Research Findings

-

Anticancer Activity:

- A study investigated the effects of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide on human cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer cells, with an IC50 value of approximately 15 µM.

- Another research highlighted its ability to induce apoptosis in colorectal cancer cells through the activation of caspase pathways.

-

Neuroprotective Effects:

- Research conducted on neurodegenerative models demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its ability to enhance antioxidant enzyme activity.

-

Antimicrobial Properties:

- The compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 32 to 64 µg/mL, suggesting potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells | |

| Antimicrobial | Effective against S. aureus and E. coli |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide, and how do reaction conditions influence yield?

A two-step approach is commonly employed:

- Step 1 : Alkylation of methylamine with 2-chloropropanoyl chloride under basic conditions (e.g., K₂CO₃ in THF) to form N-methylpropanamide intermediates .

- Step 2 : Cyanoethylation using acrylonitrile or cyanoethylating agents in the presence of catalysts like DBU (1,8-diazabicycloundec-7-ene) to introduce the cyanoethyl group. Yields (~70–80%) depend on temperature control (20–40°C) and solvent polarity .

Critical factors : Excess acrylonitrile improves conversion, while acidic workup minimizes side reactions like hydrolysis.

Q. How can researchers characterize this compound’s purity and structure?

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks at δ 1.4–1.6 ppm (methyl groups) and δ 3.2–3.5 ppm (N-methyl and cyanoethyl protons). The chloro group may appear as a split signal near δ 4.2 ppm .

- ¹³C NMR : Peaks at δ 170–175 ppm (amide carbonyl), δ 115–120 ppm (cyano group), and δ 40–45 ppm (chlorinated carbon) confirm the backbone .

- IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 v/v) for purity assessment (retention time ~8–10 min) .

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential release of toxic HCN vapors under acidic or high-temperature conditions .

- Waste Disposal : Collect in halogenated waste containers; neutralize cyanide byproducts with FeSO₄ before disposal .

Q. How does the chloro group influence reactivity in nucleophilic substitutions?

The chloro group at the β-position activates the carbonyl carbon for nucleophilic attack. For example:

- Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 60°C to form substituted amides (yield ~65–75%) .

- Hydrolysis : Susceptible to base-mediated cleavage (e.g., NaOH/EtOH), producing cyanoacetic acid derivatives .

Advanced Research Questions

Q. What advanced methodologies enable regioselective functionalization of this compound?

- Multicomponent Reactions (MCRs) : Combine 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide with aldehydes and amines in one pot using Sc(OTf)₃ as a catalyst to generate α,β-unsaturated amides (yields ~60–85%) .

- Electrochemical Cyanoethylation : Apply controlled potentials (e.g., −1.2 V vs. Ag/AgCl) in acetonitrile to achieve selective cyanoethyl group retention during redox reactions .

Q. How can crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals:

Q. What are the challenges in assessing its metabolic stability in biological systems?

Q. How do substituents on the phenyl ring (if introduced) affect photostability?

Q. How should researchers address contradictory data in synthetic yields reported across studies?

Q. What in vitro assays are suitable for probing its enzyme inhibition potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.